3-Bromoimidazo[1,2-b]pyridazin-6-ylamine
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Overview
Description
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the CAS Number: 1260850-70-1 . It has a molecular weight of 213.04 and its IUPAC name is 3-bromoimidazo[1,2-b]pyridazin-6-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has been reported in the literature . The compound can be synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The InChI code for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is 1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H, (H2,8,10) .Chemical Reactions Analysis
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can undergo various chemical reactions. For instance, it can react with a variety of 1° or 2° alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C .Physical And Chemical Properties Analysis
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a solid compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
1. Chemodivergent Synthesis
- Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
2. One-Pot Synthesis
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
- Methods of Application: The synthesis was carried out in DMSO at room temperature, accompanied by DMSO oxidation .
- Results or Outcomes: The synthesis resulted in the formation of 3-Bromoimidazo[1,2-a]pyridine derivatives .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMNGMQOGOTHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718266 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine | |
CAS RN |
1260850-70-1 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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